An In-depth Technical Guide to 4-Bromo-6-methoxypyridine-3-carbonitrile
An In-depth Technical Guide to 4-Bromo-6-methoxypyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-6-methoxypyridine-3-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, proposed synthesis protocols, and safety considerations, underpinned by established chemical principles and data from analogous structures.
Part 1: Core Chemical Identity and Structure
IUPAC Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-Bromo-6-methoxypyridine-3-carbonitrile . This name is derived from the parent heterocycle, pyridine. The substituents are numbered to give the lowest possible locants, with the principal functional group, the nitrile (-CN), dictating the numbering scheme.
The structure is as follows:
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A pyridine ring forms the core.
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A bromo group (-Br) is substituted at the 4-position.
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A methoxy group (-OCH₃) is at the 6-position.
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A carbonitrile group (-CN) is at the 3-position.
Caption: Chemical structure of 4-Bromo-6-methoxypyridine-3-carbonitrile.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Basis for Inference |
| Molecular Formula | C₇H₅BrN₂O | Based on the chemical structure. |
| Molecular Weight | 215.03 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar substituted pyridines. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water. | General solubility of related brominated and methoxylated pyridines. |
| Melting Point | Expected to be in the range of 100-150 °C | Comparison with compounds like 4-Bromo-6-methylpyridine-2-carbonitrile. |
| Boiling Point | > 200 °C (decomposes) | High boiling points are characteristic of substituted pyridines. |
| pKa | Estimated to be around 1-2 | The electron-withdrawing nature of the bromo and cyano groups significantly reduces the basicity of the pyridine nitrogen. |
Part 2: Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route to 4-Bromo-6-methoxypyridine-3-carbonitrile can be designed based on established methodologies for the synthesis of substituted pyridine carbonitriles. A multi-step synthesis starting from a readily available pyridine derivative is proposed.
Caption: Proposed synthetic workflow for 4-Bromo-6-methoxypyridine-3-carbonitrile.
Step-by-Step Protocol:
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Bromination of 6-Hydroxypyridine-3-carbonitrile:
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To a solution of 6-hydroxypyridine-3-carbonitrile in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.
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Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-6-hydroxypyridine-3-carbonitrile.
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O-Methylation of 4-Bromo-6-hydroxypyridine-3-carbonitrile:
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Dissolve the crude intermediate in acetone and add potassium carbonate (K₂CO₃) as a base.
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Add methyl iodide (CH₃I) dropwise to the suspension.
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Reflux the reaction mixture for 4-8 hours, again monitoring by TLC.
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After completion, filter off the inorganic salts and concentrate the filtrate.
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Purify the residue by column chromatography on silica gel to yield the final product, 4-Bromo-6-methoxypyridine-3-carbonitrile.
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Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm.
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Two singlets in the aromatic region for the two pyridine protons, likely around δ 7.5-8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the substituents.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A signal for the methoxy carbon around δ 55-60 ppm.
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A signal for the nitrile carbon (-CN) around δ 115-120 ppm.
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Signals for the pyridine ring carbons, with the carbon attached to the bromine atom showing a characteristic shift, and the carbon attached to the methoxy group being significantly deshielded.
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IR (Infrared) Spectroscopy:
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A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.
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C-O stretching vibrations for the methoxy group around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
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C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observed, showing a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks).
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Part 3: Applications and Safety
Potential Applications in Drug Discovery and Materials Science
Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for other aromatic systems and their prevalence in biologically active molecules. The presence of bromo, methoxy, and cyano groups on the pyridine scaffold of 4-Bromo-6-methoxypyridine-3-carbonitrile offers several avenues for further functionalization, making it a valuable intermediate.
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Medicinal Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for the introduction of diverse pharmacophores. The bromo substituent is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.
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Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrile and pyridine nitrogen can act as coordination sites for metal ions.
Caption: Potential application pathways for 4-Bromo-6-methoxypyridine-3-carbonitrile.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-6-methoxypyridine-3-carbonitrile is not available, general precautions for handling similar halogenated and nitrile-containing aromatic compounds should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Ingestion and Inhalation: Avoid ingestion and inhalation. In case of accidental ingestion, seek immediate medical attention. If inhaled, move to fresh air.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Sigma-Aldrich, Safety Data Sheet for a related compound. (Note: A direct link for the specific compound is not available, this is a general reference to standard safety protocols for similar chemicals).
